2-Nitrobenzaldehyde oxime

Crystal engineering Supramolecular chemistry Solid-state structure

2-Nitrobenzaldehyde oxime (o-nitrobenzaldoxime) is differentiated by ortho-nitro electronic/steric effects, causing distinct R₂²(6) dimer and π-stacking (14–18 kJ/mol) patterns vs. meta/para isomers. These supramolecular features make it a predictable co-crystal synthon for solid-state design. Its 91% oxime yield, electron-withdrawing group ensure regioselective transformations. With benchmark properties (m.p. 98–100°C, LogP ~1.9), it is critical for computational model calibration. Specifying this exact isomer prevents generic aldoxime interchange, safeguarding experimental reproducibility and procurement compliance.

Molecular Formula C7H6N2O3
Molecular Weight 166.13 g/mol
CAS No. 3717-25-7
Cat. No. B8120893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzaldehyde oxime
CAS3717-25-7
Molecular FormulaC7H6N2O3
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NO)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-5,10H/b8-5-
InChIKeyIHMGDCCTWRRUDX-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobenzaldehyde Oxime (CAS 3717-25-7) Procurement: Ortho-Nitro Aldoxime Technical Baseline


2-Nitrobenzaldehyde oxime (o-nitrobenzaldoxime, C7H6N2O3, MW 166.13 g/mol) is an ortho-nitro-substituted aromatic aldoxime [1]. The molecule contains both an electron-withdrawing nitro group and a hydrogen-bonding oxime moiety, imparting distinct reactivity and crystal packing characteristics compared to other benzaldehyde oxime isomers and analogs [2].

2-Nitrobenzaldehyde Oxime (3717-25-7) Selection Risks: Why Ortho-Nitro Substitution Precludes Simple Aldoxime Interchange


The ortho-nitro group in 2-nitrobenzaldehyde oxime exerts profound electronic and steric effects that differentiate it from its meta- and para-nitro isomers as well as from halo-substituted analogs. These effects manifest in distinct supramolecular aggregation patterns (R22(6) dimer formation versus C(3) chain motifs) [1], altered hydrogen-bonding geometries, and specific π-stacking interactions with energies quantified at 14–18 kJ mol−1 [1]. Such structural divergence directly impacts solid-state properties (melting point, solubility) and reactivity in metal coordination or nucleophilic substitution contexts, making generic interchange of aldoximes a significant risk for experimental reproducibility and procurement specification compliance.

2-Nitrobenzaldehyde Oxime (3717-25-7) Evidence-Based Differentiation: Comparative Data vs. Analogs


Crystal Engineering: R22(6) Dimer Supramolecular Synthon vs. C(3) Chain in 3-Chloro Analog

Single-crystal X-ray diffraction at 100 K reveals that 2-nitrobenzaldehyde oxime (compound 3) crystallizes with the R22(6) dimer motif, characteristic of most non-salicylaldoxime benzaldehyde oximes, in contrast to the C(3) chain motif adopted by 3-chlorobenzaldehyde oxime (compound 1) [1]. Additionally, 2-nitrobenzaldehyde oxime exhibits a significant π(C=N)···π(phenyl) stacking interaction with an attractive energy of 14–18 kJ mol−1, a feature less prominent in the 4-nitro isomer [1].

Crystal engineering Supramolecular chemistry Solid-state structure

Thermal Stability: Melting Point of 98–100 °C Distinguishes from Ortho-Chloro Analog

2-Nitrobenzaldehyde oxime exhibits a melting point range of 98–100 °C , which is significantly higher than that of 2-chlorobenzaldehyde oxime (73–76 °C) [1]. This 22–27 °C elevation reflects the stronger intermolecular interactions (including hydrogen bonding and π-stacking) imparted by the ortho-nitro group.

Physical property Thermal analysis Quality control

Synthesis Efficiency: 91% Reported Yield for Standard Condensation Protocol

A documented synthesis of 2-nitrobenzaldehyde oxime from o-nitrobenzaldehyde and hydroxylamine hydrochloride in methanol/water at 30 °C for 2 hours affords a 91% isolated yield . While direct comparative yield data for the meta- and para-nitro isomers under identical conditions are not available in this dataset, the 91% yield establishes a quantitative benchmark for evaluating synthetic efficiency and cost-effectiveness in procurement decisions.

Synthetic methodology Reaction optimization Process chemistry

Calculated Lipophilicity: LogP of 1.9–2.0 Predicts Moderate Membrane Permeability

2-Nitrobenzaldehyde oxime has a calculated LogP value of approximately 1.93–2.01 [1][2], placing it in a moderate lipophilicity range. This value is higher than that predicted for the more polar 4-nitrobenzaldehyde oxime (calculated LogP ~1.5) and lower than that of 2-chlorobenzaldehyde oxime (calculated LogP ~2.3) . The ortho-nitro group thus confers a distinct lipophilicity profile that influences solubility, permeability, and biological distribution.

ADME prediction Medicinal chemistry Physicochemical property

Acid-Base Behavior: Predicted pKa of 10.08 Differentiates from ortho-Hydroxy Analog

The oxime -OH proton in 2-nitrobenzaldehyde oxime has a predicted pKa of 10.08 ± 0.10 . This value is substantially lower (more acidic) than the pKa of the phenolic -OH in salicylaldoxime (2-hydroxybenzaldehyde oxime, pKa ~9.9 for the oxime -OH but with an additional phenolic pKa ~10-11) [1], and differs from the pKa of unsubstituted benzaldehyde oxime (pKa ~10.5) [2]. The electron-withdrawing ortho-nitro group acidifies the oxime proton, influencing metal chelation equilibria and nucleophilic reactivity.

Ionization constant pH-dependent solubility Reactivity

Crystal Structure Determination at 100 K: Ortho-Nitro Conformation and Hydrogen-Bonding Geometry

The crystal structure of 2-nitrobenzaldehyde oxime was determined at 100 K, revealing the (E)-configuration of the oxime group and a dihedral angle between the nitro group and the aromatic ring of approximately 10–15° [1]. The O–H···N hydrogen bond distance in the R22(6) dimer is approximately 2.80 Å, comparable to other benzaldehyde oximes but with distinct geometry due to ortho-substituent constraints [1]. In contrast, 4-nitrobenzaldehyde oxime exhibits a longer hydrogen bond (2.85 Å) and a different π-stacking arrangement [1].

X-ray crystallography Molecular conformation Hydrogen bonding

2-Nitrobenzaldehyde Oxime (3717-25-7) High-Value Application Scenarios Based on Quantitative Differentiation


Solid-State Formulation and Co-Crystal Design Leveraging Defined R22(6) Dimer Motif

The consistent R22(6) dimer motif and quantifiable π(C=N)···π(phenyl) stacking energy (14–18 kJ mol−1) of 2-nitrobenzaldehyde oxime [1] provide a predictable supramolecular synthon for co-crystal engineering. Researchers designing solid dosage forms or novel crystalline materials can exploit this robust interaction to achieve desired dissolution profiles and physical stability.

Synthetic Intermediate Requiring Ortho-Directed Reactivity and High Yield

The 91% reported yield for oxime formation under mild conditions [1] and the electron-withdrawing ortho-nitro group make 2-nitrobenzaldehyde oxime a reliable intermediate for synthesizing ortho-substituted benzaldehyde derivatives (e.g., via Beckmann rearrangement or reduction). Its distinct electronic profile ensures regioselective transformations compared to para- or meta-isomers.

Physicochemical Property Reference for Ortho-Nitro Aromatic Oximes in ADME Modeling

With a well-characterized melting point (98–100 °C) [1], predicted pKa (10.08) , and calculated LogP (1.9–2.0) [2], 2-nitrobenzaldehyde oxime serves as a benchmark compound for calibrating computational models of ortho-substituted aromatic oximes. These data are essential for medicinal chemists optimizing lead series with similar substitution patterns.

Low-Temperature Crystallography and Solid-State NMR Reference

The high-quality crystal structure determined at 100 K, with defined hydrogen-bonding geometry (O–H···N ~2.80 Å) and nitro group conformation [1], positions 2-nitrobenzaldehyde oxime as a valuable reference standard for solid-state NMR chemical shift tensor calculations and for validating DFT-optimized geometries of ortho-nitro aromatic systems.

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